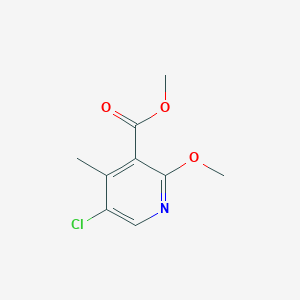

5-Chloro-2-methoxy-4-methylnicotinic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Esters, including 5-Chloro-2-methoxy-4-methylnicotinic acid methyl ester, are typically produced by an esterification process. This process involves the reaction of an alcohol and a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist .Molecular Structure Analysis

The molecular formula of 5-Chloro-2-methoxy-4-methylnicotinic acid methyl ester is C8H8ClNO3 . Its molecular weight is 201.61 .Chemical Reactions Analysis

As an ester, 5-Chloro-2-methoxy-4-methylnicotinic acid methyl ester can undergo a variety of chemical reactions. For instance, esters can be hydrolyzed to produce alcohols and carboxylic acids .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they have intermediate boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .科学的研究の応用

Pharmacology

In pharmacology, this compound is explored for its potential therapeutic effects. Similar to other nicotinic acid derivatives, it may be involved in the synthesis of molecules that act as rubefacients, which are substances that cause redness of the skin by dilating capillaries and increasing blood circulation . This can be beneficial in the treatment of muscle and joint pain.

Organic Synthesis

This ester serves as a building block in organic synthesis, particularly in reactions like the Suzuki–Miyaura coupling, which forms carbon-carbon bonds . Its stability and reactivity make it a valuable intermediate for constructing complex organic molecules.

Material Science

In material science, derivatives of nicotinic acid esters are used to modify surface properties and create new materials with specific characteristics. The chloro and methoxy groups present in this compound could potentially influence the polymerization processes and the development of novel polymeric materials .

Analytical Chemistry

In analytical chemistry, esters like 5-Chloro-2-methoxy-4-methylnicotinic acid methyl ester are often used as standards or reagents in chromatographic methods for the analysis of complex mixtures. They help in identifying and quantifying components with similar chemical properties .

Biochemistry Research

In biochemistry research, such esters are utilized to study enzyme kinetics and mechanisms. They can act as substrates or inhibitors for enzymes that process ester bonds, providing insights into biochemical pathways .

Environmental Applications

While direct information on environmental applications of this specific ester is not readily available, similar compounds are used in the study of environmental samples. They can serve as tracers or probes to understand chemical processes in various ecosystems .

作用機序

Target of Action

It’s structurally similar to methyl nicotinate, which is known to act as a rubefacient, thought to involve peripheral vasodilation .

Mode of Action

Methyl nicotinate, a structurally similar compound, acts as a peripheral vasodilator to enhance local blood flow at the site of application .

Biochemical Pathways

The structurally similar compound, methyl nicotinate, is known to induce vasodilation of the peripheral blood capillaries .

Result of Action

Methyl nicotinate, a structurally similar compound, is known to enhance local blood flow at the site of application, which can provide relief from muscle and joint pain .

特性

IUPAC Name |

methyl 5-chloro-2-methoxy-4-methylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-5-6(10)4-11-8(13-2)7(5)9(12)14-3/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVAQFVFQJGTLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Cl)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2745269.png)

![2-[(4-Ethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2745271.png)

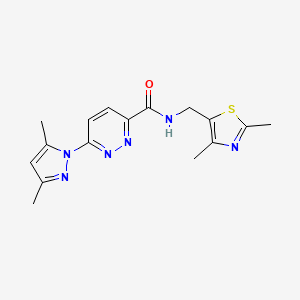

![2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2745273.png)

![1-(3-Chlorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2745274.png)

![6-Methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B2745277.png)

![N-(4-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2745286.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2745287.png)

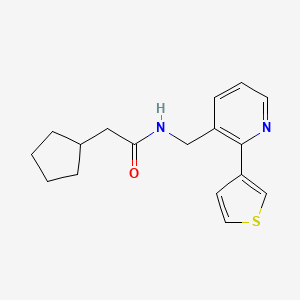

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2745290.png)